CCT036477 - 305372-78-5

CCT036477

Catalog Number: EVT-263439
CAS Number: 305372-78-5
Molecular Formula: C21H18ClN3
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT036477, chemically known as N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, is a small molecule that acts as a potent and selective inhibitor of the Wnt signaling pathway. [, ] It functions by specifically targeting the interaction between β-catenin and TCF4, key components of the Wnt pathway. [] This pathway plays a crucial role in cellular processes like growth, differentiation, and development and is often found dysregulated in various cancers. Therefore, CCT036477 is primarily employed as a research tool to investigate the role of the Wnt pathway in both normal physiological processes and disease states like cancer. [, ]

Ibrutinib

  • Compound Description: Ibrutinib is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) [].
  • Relevance: Ibrutinib was investigated in combination with CCT036477 in a study on MCL-initiating cells (MCL-ICs). While ibrutinib demonstrated efficacy in killing MCL cells, it did not effectively target the MCL-IC population. Combining ibrutinib with CCT036477, a Wnt pathway inhibitor, enhanced the elimination of MCL-ICs and sensitized MCL cells to ibrutinib's effects []. This suggests a potential synergistic effect between targeting both the BTK and Wnt signaling pathways in MCL treatment.

Vincristine

  • Compound Description: Vincristine is a vinca alkaloid chemotherapeutic agent used to treat various cancers, including MCL [].
  • Relevance: Similar to ibrutinib, vincristine demonstrated efficacy against MCL cells but not MCL-ICs []. Combining vincristine with the Wnt pathway inhibitor CCT036477 enhanced its effectiveness against MCL-ICs and increased the sensitivity of MCL cells to vincristine's cytotoxic effects [].

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline chemotherapeutic agent used to treat various cancers, including MCL [].
  • Relevance: Analogous to ibrutinib and vincristine, doxorubicin showed efficacy against MCL cells but not MCL-ICs []. The study demonstrated that combining doxorubicin with CCT036477 enhanced its effectiveness against MCL-ICs and increased the sensitivity of MCL cells to doxorubicin [].

FH535

  • Compound Description: FH535 is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway [].
  • Relevance: FH535 serves as a benchmark for comparing the β-catenin inhibitory activity of Aloe-emodin (AE) []. Molecular docking studies revealed that AE exhibited comparable binding energy scores to FH535, suggesting potential for AE as a Wnt/β-catenin pathway inhibitor [].

Aloe-emodin (AE)

  • Compound Description: Aloe-emodin is an anthraquinone compound found in Aloe vera with demonstrated anti-cancer properties [].
  • Relevance: AE displayed growth-suppressive effects on androgen-independent prostate cancer DU145 cells by inhibiting the Wnt/β-catenin signaling pathway []. Molecular docking studies indicated that AE interacts with both Wnt2 and β-catenin, exhibiting good binding energy scores comparable to CCT036477 and FH535, respectively []. This suggests AE's potential as a dual inhibitor of the Wnt pathway, similar to CCT036477.

iCRT14

  • Compound Description: iCRT14 is a small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, key components of the Wnt signaling pathway [].
  • Relevance: Like CCT036477, iCRT14 targets the Wnt pathway by interfering with the β-catenin‒TCF4 interaction, highlighting a common mechanism of action []. Both inhibitors demonstrated preferential elimination of MCL-ICs and sensitized MCL cells to chemotherapeutic agents [].

PKF118-310

  • Compound Description: PKF118-310 is another small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, similar to iCRT14 [].
  • Relevance: PKF118-310 shares a similar mechanism of action with CCT036477 by targeting the β-catenin‒TCF4 interaction within the Wnt pathway []. Both compounds displayed efficacy in eliminating MCL-ICs and sensitizing MCL cells to chemotherapeutic agents [].

CHIR99021

  • Compound Description: CHIR99021 is a GSK3β inhibitor known to activate the Wnt pathway [].
  • Relevance: While not structurally related to CCT036477, CHIR99021 serves as a tool compound to activate the Wnt pathway, providing a contrasting effect to the inhibitory activity of CCT036477 []. This allows researchers to study the dynamic range of the Wnt pathway and validate the specificity of Wnt pathway inhibitors.

Pyrvinium

  • Compound Description: Pyrvinium is a Wnt/β-catenin pathway inhibitor [].
  • Relevance: Like CCT036477, pyrvinium targets the Wnt/β-catenin pathway, indicating a shared mechanism of action []. Both inhibitors demonstrated dose-dependent inhibition of Wnt/β-catenin signaling activity [], highlighting their potential as research tools or therapeutic agents.
Source and Classification

CCT036477 was developed as part of a series of compounds aimed at inhibiting the Wnt signaling pathway, which is often dysregulated in cancers such as colorectal cancer. The compound was identified through screening efforts at the Cancer Research UK Centre for Cancer Therapeutics and has shown promise in preclinical studies for its potential therapeutic applications against tumors characterized by aberrant Wnt signaling .

Synthesis Analysis

The synthesis of CCT036477 involves several key steps, primarily focusing on constructing its indole core structure. One notable method includes a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole derivative.

Technical Details

  • Starting Materials: Phenylhydrazine and an appropriate aldehyde or ketone.
  • Reaction Conditions: Acidic medium, typically involving heating to facilitate the reaction.
  • Yield Optimization: The synthesis may require optimization of reaction time and temperature to maximize yield and purity.

The exact synthetic route may vary slightly based on specific modifications or substitutions made during the synthesis process.

Molecular Structure Analysis

CCT036477 features a complex molecular structure characterized by an indole core, which is essential for its biological activity as a Wnt pathway inhibitor.

Structural Features

  • Core Structure: The indole ring system contributes to the compound's ability to interact with biological targets effectively.
  • Functional Groups: Various substituents on the indole core enhance its specificity and potency against β-catenin.

Data and Analyses

Molecular modeling studies suggest that CCT036477 binds to specific sites on β-catenin, inhibiting its transcriptional activity. This binding affinity is critical for its function as an inhibitor in Wnt signaling pathways.

Chemical Reactions Analysis

CCT036477 primarily functions through its interaction with β-catenin in the Wnt signaling cascade.

Key Reactions

  1. Inhibition of β-catenin Activity: CCT036477 disrupts the stabilization of β-catenin by preventing its accumulation in the nucleus, thereby inhibiting the transcription of Wnt target genes.
  2. Cellular Assays: In vitro studies have demonstrated that treatment with CCT036477 leads to decreased expression of Wnt target genes such as c-myc and survivin in various cancer cell lines .

Technical Parameters

  • IC50 Values: In assays measuring growth inhibition, CCT036477 exhibited varying IC50 values across different cancer cell lines, indicating its selective efficacy against tumors with active Wnt signaling .
Mechanism of Action

The mechanism of action of CCT036477 revolves around its ability to inhibit β-catenin-mediated transcriptional activity.

Detailed Description

  • Wnt Signaling Pathway: In normal conditions, Wnt signaling promotes the stabilization and nuclear translocation of β-catenin. CCT036477 interferes with this process by binding to β-catenin or associated proteins, leading to reduced transcriptional activation of target genes.
  • Impact on Cellular Processes: By inhibiting β-catenin activity, CCT036477 affects cellular processes such as proliferation and migration, which are critical in tumor progression .
Physical and Chemical Properties Analysis

CCT036477 exhibits several notable physical and chemical properties relevant for its application in research:

Applications

CCT036477 has significant implications in scientific research, particularly in oncology:

Research Applications

  1. Cancer Therapeutics: Its role as a β-catenin inhibitor makes it a candidate for developing treatments for cancers associated with Wnt pathway dysregulation.
  2. Cell Migration Studies: CCT036477 has been utilized to study mechanisms of tumor cell migration and invasion, providing insights into metastatic processes .
  3. Signal Transduction Research: The compound serves as a valuable tool for dissecting Wnt signaling pathways and their implications in various diseases.
Introduction to Wnt/β-Catenin Signaling Pathway & Pharmacological Targeting

Role of Wnt Signaling in Oncogenesis and Stem Cell Regulation

The Wnt/β-catenin pathway, a highly conserved signaling cascade, governs critical physiological processes including embryonic development, tissue homeostasis, and stem cell maintenance. In the absence of Wnt ligands, cytoplasmic β-catenin is constitutively degraded by a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). This complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation [1] [2]. Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is disrupted, enabling β-catenin accumulation and nuclear translocation. Nuclear β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes (e.g., c-Myc, cyclin D1, Axin2) that drive cell proliferation, differentiation, and survival [1] [8].

Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Genetic alterations in key components—such as APC truncations (≈80% of CRC), CTNNB1 (β-catenin) stabilizing mutations, RNF43 loss-of-function mutations, and RSPO2/3 gene fusions—lead to constitutive β-catenin activation independent of upstream signals [1] [8]. This aberrant signaling promotes oncogenesis by:

  • Sustaining Cancer Stem Cell (CSC) Populations: Wnt/β-catenin activation enforces CSC self-renewal, pluripotency, and chemoresistance. CSCs drive tumor initiation, metastasis, and relapse via expression of stemness factors (OCT4, NANOG, SOX2) [6] [10].
  • Enabling Tumor Microenvironment Crosstalk: Wnt signaling intersects with EGFR, PI3K/AKT, and Notch pathways, amplifying oncogenic signals and therapy resistance [1] [6].
  • Triggering Dedifferentiation: Elevated β-catenin/TCF activity can reprogram differentiated cancer cells into CSC-like states, fueling tumor heterogeneity [8] [10].

Table 1: Genetic Alterations in Wnt/β-Catenin Pathway Components in Cancer

Genetic AlterationFrequency in CRCFunctional ConsequenceAssociated Cancer Types
APC truncations~80%Disrupted destruction complexColorectal, gastric
CTNNB1 mutations5–10%β-catenin stabilizationHepatocellular, endometrial
RSPO2/3 fusions8%Enhanced Wnt ligand sensitivityColorectal
RNF43 loss-of-function<10%FZD receptor stabilizationPancreatic, colorectal
AXIN1/2 mutations10–15% (HCC)Impaired destruction complexHepatocellular (HCC)

Rationale for Targeting β-Catenin/TCF-Dependent Transcription

Pharmacological inhibition of Wnt signaling has focused on multiple nodal points: ligand-receptor interfaces (e.g., Porcupine inhibitors like WNT974), cytoplasmic destruction complex stabilizers, and nuclear β-catenin/TCF antagonists [1] [2]. While upstream inhibitors show promise, they face limitations:

  • Ligand-Dependent Resistance: Agents targeting Wnt secretion or receptor binding are ineffective against APC- or β-catenin-mutant cancers with constitutive pathway activation [1] [7].
  • Oncogenic Addiction: CRC models demonstrate that tumors remain dependent on Wnt signaling even with co-occurring KRAS/BRAF mutations. APC restoration or R-spondin blockade induces rapid tumor regression, validating Wnt as a master driver [7] [8].
  • Transcriptional Complexity: Nuclear β-catenin/TCF complexes recruit co-activators (e.g., CBP, BCL9) and chromatin remodelers (e.g., KDM3 family) to sustain target gene expression, making direct disruption of this interface a strategic priority [6] [8].

CCT036477 (Merck Millipore Cat. No. 681674) exemplifies a mechanistically distinct inhibitor that directly targets β-catenin/TCF-dependent transcription. This cell-permeable indole derivative (empirical formula: C₂₁H₁₈ClN₃) inhibits Wnt signaling in reporter assays (IC₅₀ = 4.6 µM) without altering β-catenin stability or degradation. Instead, it blocks the transcriptional activity of nuclear β-catenin/TCF complexes, evidenced by:

  • Reduced expression of Wnt target genes (Myc, Survivin) in luciferase reporter assays [4] [5] [9].
  • Growth inhibition across diverse cancer cell lines, independent of APC mutation status.
  • In vivo efficacy: Disruption of Wnt-dependent embryonic development in zebrafish (20 µM) and Xenopus (75 µM) models [5] [7] [9].

Table 2: Key Characteristics of CCT036477

PropertySpecificationExperimental Validation
Molecular Weight347.84 g/molCalculated from C₂₁H₁₈ClN₃
SolubilityDMSO (50 mg/mL)Manufacturer data
MechanismBlocks β-catenin/TCF transcriptionLuciferase reporter assays
In Vitro IC₅₀4.6 µMHEK293 STF reporter cell line
In Vivo ActivityBlocks zebrafish development (20 µM); disrupts Xenopus embryogenesis (75 µM)Ewan et al. 2010
SelectivityNo effect on β-catenin degradationImmunoblotting in treated cells

CCT036477’s rapid action (effects within 4 hours in vitro) underscores the dynamism of β-catenin/TCF transcriptional regulation and highlights its utility as a tool compound for probing Wnt-driven oncogenesis [7]. Its ability to suppress stemness traits in preclinical models aligns with the therapeutic goal of targeting CSCs to mitigate therapy resistance and metastasis [6] [10].

Properties

CAS Number

305372-78-5

Product Name

CCT036477

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)

InChI Key

IFOHRIXRQPOHQZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

CCT036477; CCT-036477; CCT 036477;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.